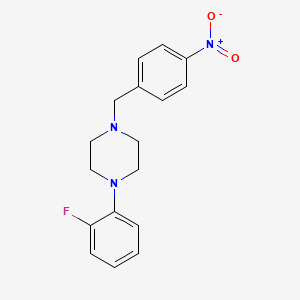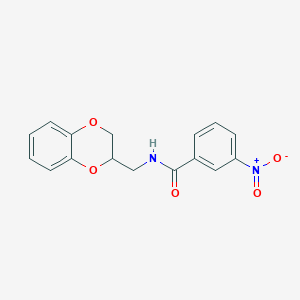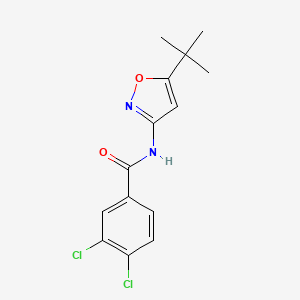
methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It was first discovered in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
Methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and learning and memory processes. It enhances the activity of these receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate has been shown to enhance long-term potentiation (LTP), a process that is crucial for learning and memory formation. It also increases the density of AMPA receptors in the hippocampus, a brain region that is important for learning and memory processes. methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate is its selectivity for AMPA receptors, which allows for more precise targeting of these receptors in experimental studies. However, one limitation of methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate. One area of interest is its potential therapeutic applications in neurological disorders, particularly those involving cognitive dysfunction. Another area of interest is its potential use as a research tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory processes. Additionally, further studies are needed to investigate the safety and efficacy of methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate in humans.
Synthesis Methods
The synthesis of methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate involves the reaction of cyclohexylacetic acid with 2,6-dimethylphenylalanine, followed by methylation of the resulting amine with methyl iodide. The final product is obtained through purification by column chromatography.
Scientific Research Applications
Methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these disorders.
properties
IUPAC Name |
methyl 2-(N-(2-cyclohexylacetyl)-2,6-dimethylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h8-10,16-17H,5-7,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXURWBDPLUQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(N-(2-cyclohexylacetyl)-2,6-dimethylanilino)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4881206.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B4881212.png)
![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide](/img/structure/B4881221.png)

![8-[3-(4-chlorophenoxy)benzyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881240.png)

![7-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4881256.png)


![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)


![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)